N,N-bisBoc 2-Chlorosulfonylethylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

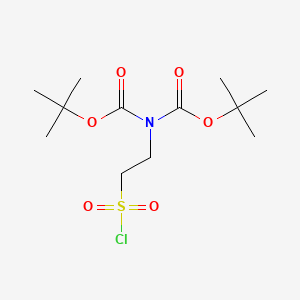

N,N-bisBoc 2-Chlorosulfonylethylamine is a chemical compound with the molecular formula C₁₂H₂₂ClNO₆S and a molecular weight of 343.82 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes a chlorosulfonyl group and two tert-butoxycarbonyl (Boc) protecting groups.

准备方法

The synthesis of N,N-bisBoc 2-Chlorosulfonylethylamine typically involves the reaction of 2-chlorosulfonylethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

化学反应分析

N,N-bisBoc 2-Chlorosulfonylethylamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.

Common reagents used in these reactions include trifluoroacetic acid for deprotection and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Development

N,N-bisBoc 2-Chlorosulfonylethylamine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its role is particularly pronounced in the development of drugs targeting neurological disorders and anticancer therapies.

Case Study: Anticancer Agents

A study highlighted the use of bis(2-chloroethyl)amine derivatives, which include this compound, as DNA alkylating agents. These compounds induce apoptosis in cancer cells, demonstrating potential efficacy against drug-resistant mutants and their application in treating conditions like tuberculosis .

Bioconjugation

This compound is employed in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds. This capability enhances drug delivery systems and diagnostic tools, making it essential for research in targeted therapies.

Example Application

In a study focusing on drug delivery systems, this compound was utilized to modify surfaces for improved binding efficiency of therapeutic agents, thereby optimizing their delivery to target sites within the body .

Peptide Synthesis

This compound is vital in peptide synthesis, providing a protective group that allows for the sequential assembly of complex peptide chains. This feature is particularly important for developing peptides used in therapeutic applications.

Synthesis Process Overview

The compound's Boc (tert-butoxycarbonyl) group can be easily removed under mild acidic conditions, allowing for further reactions necessary for peptide formation. This property has been extensively documented in various synthetic methodologies aimed at assembling biologically active peptides .

Research on Drug Mechanisms

This compound aids researchers in studying drug mechanisms by serving as a model compound. It helps elucidate interactions between drugs and biological systems, contributing to a deeper understanding of pharmacodynamics and pharmacokinetics.

Research Findings

Studies have shown that the interactions facilitated by this compound can mimic the behavior of more complex drug molecules, allowing researchers to analyze binding affinities and efficacy without the complications of larger structures .

Material Science

In material science, this compound is explored for developing new polymers with enhanced properties. Its ability to participate in polymerization reactions contributes to advancements in coatings and adhesives.

Material Properties

Research indicates that polymers derived from this compound exhibit improved mechanical strength and thermal stability compared to traditional materials. This enhancement opens avenues for applications in various industrial sectors .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders and cancer | Enhanced efficacy against resistant strains |

| Bioconjugation | Attaches biomolecules for improved drug delivery systems | Increased targeting efficiency |

| Peptide Synthesis | Provides protective groups for peptide assembly | Facilitates complex peptide formation |

| Research on Drug Mechanisms | Model compound for studying drug interactions | Insights into pharmacodynamics |

| Material Science | Develops new polymers with enhanced properties | Improved mechanical and thermal stability |

作用机制

The mechanism of action of N,N-bisBoc 2-Chlorosulfonylethylamine involves its ability to act as a protecting group for amines, preventing unwanted side reactions during chemical synthesis. The chlorosulfonyl group can also participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis.

相似化合物的比较

Similar compounds to N,N-bisBoc 2-Chlorosulfonylethylamine include:

N,N-bisBoc 2-Chlorosulfonylmethylamine: Similar structure but with a methyl group instead of an ethyl group.

N,N-bisBoc 2-Chlorosulfonylpropylamine: Similar structure but with a propyl group instead of an ethyl group.

This compound is unique due to its specific combination of protecting groups and the chlorosulfonyl functional group, which provides distinct reactivity and versatility in chemical synthesis.

生物活性

N,N-bisBoc 2-Chlorosulfonylethylamine is a chemical compound that serves as a significant precursor in the synthesis of various sulfonamide derivatives. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H22ClNO6S

- Molecular Weight : 343.82 g/mol

- CAS Number : 1380171-04-9

The compound features two Boc (tert-butyloxycarbonyl) protecting groups and a chlorosulfonyl functional group, which contribute to its reactivity and potential biological applications.

This compound operates primarily through its conversion into sulfonamide derivatives. These derivatives are known for their diverse biological activities, including:

- Antimicrobial Properties : Sulfonamides inhibit bacterial growth by interfering with folate synthesis, crucial for DNA and RNA production.

- Anticancer Activity : Some sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Mechanism | Examples of Derivatives |

|---|---|---|

| Antimicrobial | Inhibition of folate synthesis | Sulfamethoxazole, Sulfadiazine |

| Anticancer | Induction of apoptosis in cancer cells | Sulfanilamide derivatives |

| Anti-inflammatory | COX inhibition (similar to NSAIDs) | Various sulfonamide derivatives |

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound and its derivatives:

-

Antimicrobial Efficacy :

- A study published in the Journal of Medicinal Chemistry reported that derivatives synthesized from this compound showed enhanced antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus .

- Anticancer Properties :

- Mechanistic Studies :

属性

IUPAC Name |

tert-butyl N-(2-chlorosulfonylethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO6S/c1-11(2,3)19-9(15)14(7-8-21(13,17)18)10(16)20-12(4,5)6/h7-8H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKHVHIDCQEYHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCS(=O)(=O)Cl)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。